![molecular formula C19H25N5O B4260402 2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B4260402.png)
2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide
Übersicht
Beschreibung
2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. The drug has shown promising results in preclinical trials and is currently undergoing clinical trials for the treatment of neuropathic pain.
Wirkmechanismus
The mechanism of action of 2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide involves the inhibition of the angiotensin II type 2 receptor, which is expressed in sensory neurons and is involved in the development and maintenance of chronic pain. By blocking this receptor, 2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide is able to reduce the transmission of pain signals and provide relief from chronic pain.
Biochemical and physiological effects:
2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the reduction of pain behavior in animal models of neuropathic pain, as well as the inhibition of the activity of the angiotensin II type 2 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide for lab experiments is its specificity for the angiotensin II type 2 receptor, which allows for the selective inhibition of this receptor without affecting other receptors or systems in the body. However, one limitation of 2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the research and development of 2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide. These include the further optimization of the drug's potency and selectivity, as well as the exploration of its potential use in other types of chronic pain. Additionally, the mechanism of action of 2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide is not fully understood, and further research is needed to elucidate the molecular pathways involved in its activity.
Wissenschaftliche Forschungsanwendungen
2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide has been extensively studied for its potential use in the treatment of chronic pain. The drug is believed to work by blocking the activity of the angiotensin II type 2 receptor, which is involved in the development and maintenance of chronic pain.
Eigenschaften
IUPAC Name |
2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-16-13-20-15(2)21-19(16)24-11-9-23(10-12-24)14-18(25)22-17-7-5-4-6-8-17/h4-8,13H,3,9-12,14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXBMPIUYPAGLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.